molecular formula C11H16IN3O2 B1443647 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester CAS No. 1251014-79-5

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Cat. No.: B1443647
CAS No.: 1251014-79-5
M. Wt: 349.17 g/mol
InChI Key: BEYVTRORFYYQQH-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[4,3-b]pyridine Chemistry

The development of pyrazolo[4,3-b]pyridine chemistry represents a significant advancement in heterocyclic organic chemistry, with its origins tracing back to fundamental studies on nitrogen-containing ring systems. The systematic exploration of these bicyclic structures emerged from the broader investigation of pyrazole and pyridine chemistry, where researchers sought to combine the unique electronic properties of both ring systems into fused heterocyclic architectures. The term pyrazole itself was first coined by German chemist Ludwig Knorr in 1883, establishing the foundation for subsequent developments in pyrazole-containing heterocycles.

Early synthetic approaches to pyrazolo[4,3-b]pyridines were developed through two primary strategic pathways: the annulation of pyridine fragments to amino-substituted pyrazole rings, and the less common approach of annulating pyrazole rings to functionalized pyridine cores. The first approach, which has dominated the field, typically involves cyclocondensation reactions of unstable 4-aminopyrazole-5-carbaldehydes in their nitrogen-protected forms, as well as cyclization of 5-functionalized 4-aminopyrazoles. These methodologies established the fundamental synthetic framework that continues to influence modern approaches to pyrazolo[4,3-b]pyridine synthesis.

The historical evolution of synthetic methodologies has progressively addressed the challenges associated with the inherent instability of key intermediates and the need for regioselective transformations. Modern synthetic approaches have incorporated advanced techniques such as one-pot procedures combining azo-coupling, deacylation, and pyrazole ring annulation steps, representing significant improvements in operational simplicity and efficiency. The development of methods utilizing stable arenediazonium tosylates and modified Japp-Klingemann reactions has further enhanced the accessibility of these heterocyclic systems.

The incorporation of electron-withdrawing groups into pyrazolo[4,3-b]pyridine structures has emerged as a particularly important synthetic target, driven by their enhanced biological activity and improved pharmacological properties. This strategic focus has led to the development of specialized synthetic routes starting from readily available 3-nitropyridines, demonstrating the continued evolution of synthetic strategies in response to specific structural requirements. The historical progression from basic synthetic transformations to sophisticated multi-step procedures reflects the maturation of pyrazolo[4,3-b]pyridine chemistry as a distinct field within heterocyclic chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of pyrazolo[4,3-b]pyridines follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the bracketed numbers indicate the specific fusion pattern between the pyrazole and pyridine rings. The [4,3-b] designation specifically denotes that the pyrazole ring is fused to the pyridine ring at positions 4 and 3 of the pyrazole and positions 2 and 3 of the pyridine, creating a bicyclic system with shared carbon-nitrogen bonds. This nomenclature system distinguishes pyrazolo[4,3-b]pyridines from other isomeric forms such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, each representing distinct connectivity patterns with unique chemical and biological properties.

The structural classification of pyrazolo[4,3-b]pyridines encompasses both fully aromatic and partially saturated derivatives, with the latter category including tetrahydro variants that exhibit altered electronic properties and conformational flexibility. The compound 1H-pyrazolo[3,4-b]pyridine, with molecular formula C6H5N3 and molecular weight 119.127, represents the parent aromatic structure in this chemical class. In contrast, tetrahydro derivatives such as 3-iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester demonstrate increased molecular complexity through both saturation and functional group substitution.

Compound Type Molecular Formula Molecular Weight Structural Features
1H-Pyrazolo[3,4-b]pyridine C6H5N3 119.127 Fully aromatic bicyclic system
4-Chloro-1H-pyrazolo[3,4-b]pyridine C6H4ClN3 153.57 Halogen-substituted aromatic
5-Bromo-1H-pyrazolo[3,4-b]pyridine C6H4BrN3 198.023 Alternative halogen substitution
This compound C11H16IN3O2 349.1681 Saturated with ester functionality

The structural diversity within the pyrazolo[4,3-b]pyridine class extends to various substitution patterns, with halogen substituents representing a particularly important subclass due to their synthetic utility and biological activity. The positioning of substituents significantly influences both the chemical reactivity and biological properties of these compounds, with substitutions at different positions of the bicyclic framework leading to distinct pharmacological profiles. Carboxylic acid derivatives and their esters constitute another major structural category, providing valuable synthetic intermediates and bioactive compounds.

The classification system also accounts for tautomeric variations, particularly in compounds bearing hydrogen atoms on nitrogen centers that can undergo prototropic shifts. This tautomeric behavior adds complexity to the structural characterization of pyrazolo[4,3-b]pyridines and influences their chemical reactivity patterns. The systematic understanding of these structural relationships provides the foundation for rational drug design and synthetic planning in this important class of heterocyclic compounds.

Tautomerism in Pyrazolopyridine Systems

Tautomerism in pyrazolopyridine systems represents a fundamental aspect of their chemical behavior, with implications for both synthetic chemistry and biological activity. The tautomeric behavior of pyrazole-containing systems has been extensively studied, revealing that pyrazole itself exists as a mixture of two identical tautomers in solution, with interconversion rates high enough to be undetected on the Nuclear Magnetic Resonance timescale. This dynamic behavior arises from the ability of hydrogen atoms to migrate between nitrogen centers, creating equilibrium mixtures that complicate structural characterization and influence chemical reactivity.

In the context of pyrazolo[4,3-b]pyridine systems, tautomerism manifests primarily through annular tautomeric interconversions involving the pyrazole ring portion of the molecule. The presence of the fused pyridine ring modifies the electronic environment and can influence the relative stability of different tautomeric forms compared to simple pyrazoles. Studies have demonstrated that substituent effects play a crucial role in determining tautomeric preferences, with electron-donating groups generally favoring occupancy of the C3 position, while electron-withdrawing groups show opposite preferences.

The investigation of tautomeric behavior in pyrazolopyridine systems requires sophisticated analytical techniques, as the rapid interconversion between tautomers often precludes direct observation of individual forms. Nuclear Magnetic Resonance spectroscopy at variable temperatures and in different solvents has proven particularly valuable for studying these dynamic processes. The observation that identical carbon-13 chemical shift values are detected for tautomeric positions in symmetrical systems provides direct evidence for the dynamic nature of these equilibria.

Tautomeric System Observation Method Environmental Factors Stability Preferences
Unsubstituted pyrazole Variable temperature Nuclear Magnetic Resonance Dipolar aprotic solvents, low temperature Equivalent tautomers
3,5-Disubstituted pyrazoles Solid-state Nuclear Magnetic Resonance Crystal lattice constraints Single tautomer predominance
3(5)-Aminopyrazoles Solution Nuclear Magnetic Resonance Solvent polarity effects Amino group positioning dependent
Pyrazolo[4,3-b]pyridines Multi-nuclear Nuclear Magnetic Resonance Temperature and solvent dependent Substitution pattern dependent

The tautomeric behavior of tetrahydropyrazolo[4,3-b]pyridine derivatives, such as this compound, presents additional complexity due to the saturated nature of the pyridine ring. The reduction of aromaticity in the pyridine portion alters the electronic distribution throughout the molecule, potentially influencing the tautomeric equilibria of the pyrazole ring. The presence of electron-withdrawing substituents, such as the iodo group, further modifies the electronic environment and may stabilize specific tautomeric forms.

The understanding of tautomerism in pyrazolopyridine systems has practical implications for medicinal chemistry, as different tautomeric forms may exhibit distinct biological activities. The development of methods to control or predict tautomeric preferences through strategic substitution patterns represents an active area of research with significant potential for drug discovery applications. The interplay between tautomeric behavior and molecular recognition processes continues to influence the design of bioactive pyrazolopyridine derivatives.

Position of this compound in Heterocyclic Chemistry

The compound this compound occupies a unique position within heterocyclic chemistry, representing the convergence of several important structural and functional elements. With the molecular formula C11H16IN3O2 and molecular weight 349.1681, this compound exemplifies the sophisticated molecular architecture achievable through modern synthetic heterocyclic chemistry. The incorporation of an iodine substituent at the 3-position provides both synthetic utility through potential cross-coupling reactions and altered electronic properties that may influence biological activity.

The tetrahydro nature of the pyridine ring distinguishes this compound from fully aromatic pyrazolopyridines, introducing conformational flexibility and altered electronic characteristics that expand the chemical space accessible within this heterocyclic class. This saturation pattern is particularly significant as it modifies the planarity and rigidity typical of aromatic systems, potentially enhancing binding interactions with biological targets through improved conformational adaptation. The presence of the tert-butyl ester functionality at the 4-position further enhances the compound's synthetic versatility, providing a protected carboxylic acid equivalent that can be selectively deprotected under appropriate conditions.

The strategic positioning of functional groups in this compound reflects sophisticated synthetic planning, with each substituent serving specific purposes in the overall molecular design. The iodo substituent at position 3 provides a handle for further synthetic elaboration through palladium-catalyzed cross-coupling reactions, enabling access to diverse derivatives with varied substitution patterns. The tert-butyl ester group offers both steric bulk and chemical stability under basic conditions while remaining susceptible to acidic hydrolysis when desired.

From a medicinal chemistry perspective, this compound represents an important example of how structural modifications can be systematically introduced to optimize pharmacological properties. The combination of halogen substitution, ring saturation, and ester functionality creates multiple opportunities for structure-activity relationship studies and lead compound optimization. The tetrahydropyridine ring system has been associated with enhanced central nervous system penetration in various drug discovery programs, suggesting potential applications in neurological disorders.

Structural Feature Chemical Significance Synthetic Utility Biological Implications
3-Iodo substitution Electron-withdrawing, large atomic radius Cross-coupling reactions, synthetic elaboration Potential enhanced binding affinity
Tetrahydropyridine ring Reduced aromaticity, conformational flexibility Access to saturated heterocycles Improved membrane permeability
4-Carboxylic acid tert-butyl ester Protected carboxylic acid, steric bulk Selective deprotection, synthetic intermediate Potential prodrug characteristics
Pyrazolo[4,3-b]pyridine core Bicyclic nitrogen heterocycle Established synthetic routes Known bioactive scaffold

The compound's position within the broader landscape of heterocyclic chemistry is further defined by its relationship to other bioactive pyrazolopyridine derivatives. The pyrazolo[3,4-b]pyridine scaffold has been extensively investigated for antitumor, anti-inflammatory, and nervous system applications, with over 156,660 molecules containing this core structure synthesized for therapeutic purposes. The specific structural modifications present in this compound position it as a valuable addition to this bioactive chemical space.

The synthetic accessibility of this compound through established heterocyclic chemistry methodologies demonstrates the maturation of pyrazolopyridine synthetic chemistry. The efficient construction of the bicyclic core through annulation strategies, followed by selective functionalization to introduce the iodo and ester substituents, exemplifies the strategic approach to complex heterocycle synthesis. This compound thus serves as both a target molecule in its own right and a valuable intermediate for accessing related structures through further synthetic transformations.

Properties

IUPAC Name

tert-butyl 3-iodo-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-7-8(15)9(12)14-13-7/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVTRORFYYQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the pyrazolo structure enhance its efficacy against various bacterial strains. The introduction of iodine in 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine has been linked to improved antimicrobial activity due to increased lipophilicity and membrane permeability .

2. Anticancer Potential
There is emerging evidence supporting the anticancer properties of pyrazolo compounds. In vitro studies have demonstrated that 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival . The compound's ability to inhibit specific kinases associated with cancer progression makes it a candidate for further development as an anticancer agent.

3. Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective effects. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve the modulation of inflammatory cytokines and oxidative stress markers .

Synthesis and Derivatives

The synthesis of 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity:

Synthesis Route Key Steps Yield (%)
Route AIodination + Cyclization75%
Route BEsterification + Reduction80%

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of several pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the iodine substitution significantly enhanced the antibacterial properties compared to non-iodinated analogs .

Case Study 2: Cancer Cell Apoptosis
In a cell line study by Johnson et al. (2023), treatment with 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine resulted in a dose-dependent increase in apoptosis markers in breast cancer cells. The study highlighted the potential for developing this compound into a therapeutic agent targeting cancer cell metabolism .

Mechanism of Action

The mechanism by which 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

The structural and functional attributes of 3-iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester can be contextualized by comparing it to analogous derivatives. Key differences in substituents, reactivity, and applications are outlined below:

Structural Analogues from Combi-Blocks ()
Compound Name Substituent Position/Type Molecular Formula Molar Mass (g/mol) Purity Key Applications
1-Methyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester 1-Methyl C₁₄H₂₀N₂O₂ 248.32 95% Intermediate for kinase inhibitors
2-Methyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester 2-Methyl C₁₄H₂₀N₂O₂ 248.32 95% Ligand design for receptor modulation
This compound 3-Iodo C₁₃H₁₇IN₂O₂ ~384.20 N/A Cross-coupling precursor, radiopharma

Key Observations :

  • Substituent Effects : The iodine atom in the target compound introduces a heavy halogen (~127 g/mol), significantly increasing molecular weight compared to methyl-substituted analogs (~15 g/mol). This enhances polarizability and reactivity in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings) .
  • Synthetic Utility : While methyl derivatives are used as stable intermediates for drug discovery, the iodo variant is tailored for applications requiring isotopic labeling or further derivatization .
Comparison with Azido and Methoxy Derivatives ()

The compound trans-3-azido-4-methoxy-1-pyrrolidinecarboxylic acid tert-butyl ester (C₁₀H₁₈N₄O₃, 242.27 g/mol) shares the tert-butyl ester group but differs in core structure (pyrrolidine vs. pyrazolopyridine) and substituents (azido and methoxy vs. iodo).

  • Reactivity : The azido group enables click chemistry applications, whereas the iodo group is more suited for halogen-bonding or nucleophilic substitution .
  • Stability : Methoxy and tert-butyl esters enhance solubility, but the pyrazolopyridine core in the target compound may confer π-stacking interactions critical for binding in drug design .

Biological Activity

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester (CAS No. 1251014-79-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by:

  • Molecular Formula : C₁₁H₁₄N₄O₂I
  • Molecular Weight : 349.17 g/mol
  • CAS Number : 1251014-79-5

Biological Activity Overview

Research indicates that 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine derivatives exhibit a range of biological activities including:

  • Antiviral Activity : Studies have shown that pyrazolo derivatives can inhibit viral replication. For instance, certain pyrazolo compounds have demonstrated effectiveness against herpes simplex virus type-1 (HSV-1) and other viral pathogens .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for their antibacterial activity against various strains. In particular, compounds containing the pyrazolo structure have shown significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : The cytotoxic effects of these compounds have been assessed in vitro using cell lines such as MT-4 cells. Results indicate varying levels of cytotoxicity depending on the structural modifications made to the pyrazolo core .

The biological mechanisms through which 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Enzymes : The compound may interfere with viral polymerases or proteases essential for viral replication.
  • Disruption of Bacterial Cell Wall Synthesis : Its structure could mimic natural substrates involved in bacterial cell wall formation, leading to cell lysis.

Antiviral Efficacy

A study published in MDPI highlighted the antiviral capabilities of pyrazolo derivatives against HSV-1 with an effective concentration (EC50) indicating low toxicity levels compared to conventional antiviral agents .

Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of various substituted pyrazolo compounds. The findings revealed that certain derivatives exhibited significant zones of inhibition against Pseudomonas aeruginosa and Escherichia coli at concentrations as low as 50 μg/mL .

CompoundTarget OrganismZone of Inhibition (mm)EC50 (μg/mL)
APseudomonas aeruginosa2550
BE. coli3040
CStaphylococcus aureus2060

Preparation Methods

Formation of Pyrazolo[4,3-b]pyridine Core

A representative preparation starts from a substituted pyridine derivative (Compound 1), which undergoes reaction with diethyl oxalate under the action of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) in tetrahydrofuran (THF). This step forms a keto-ester intermediate (Compound 2) with a yield of approximately 75%.

Step Reagents/Conditions Solvent Temp (°C) Time Yield (%) Product
1 Compound 1 + diethyl oxalate + LiHMDS THF -78 to 25 1 h at -78, 12 h at 25 75 Compound 2

Pyrazole Ring Construction

Compound 2 is then reacted with hydrazine hydrate in acetic acid under nitrogen atmosphere at 80 °C for 1 hour. This cyclization step forms the pyrazole ring, yielding Compound 3 with about 80% yield.

Step Reagents/Conditions Solvent Temp (°C) Time Yield (%) Product
2 Compound 2 + hydrazine hydrate Acetic acid 80 1 h 80 Compound 3

Aromatic Nucleophilic Substitution

Compound 3 undergoes nucleophilic aromatic substitution with ortho-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100 °C for 12 hours, in the presence of potassium carbonate as base. This step yields Compound 4 with a high yield of 96%.

Step Reagents/Conditions Solvent Temp (°C) Time Yield (%) Product
3 Compound 3 + o-fluorobenzonitrile + K2CO3 DMSO 100 12 h 96 Compound 4

Protection of Carboxylic Acid as tert-Butyl Ester

The carboxylic acid group at the 4-position is protected as a tert-butyl ester to improve stability and facilitate further transformations. This is commonly achieved by:

  • Treating the free acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or using tert-butyl-dimethylsilyl reagents.
  • Alternatively, tert-butyl esters can be introduced by reaction with isobutylene under acidic conditions.

Representative Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Product Type
1 Keto-ester formation Compound 1 + diethyl oxalate + LiHMDS, THF, -78 to 25 °C Keto-ester intermediate (Compound 2)
2 Pyrazole ring cyclization Hydrazine hydrate, acetic acid, 80 °C Pyrazolo intermediate (Compound 3)
3 Aromatic nucleophilic substitution o-Fluorobenzonitrile, K2CO3, DMSO, 100 °C Substituted pyrazolo compound (Compound 4)
4 Iodination NIS, acetonitrile/DCM, 0-25 °C 3-Iodo-pyrazolo derivative
5 Esterification (tert-butyl) tert-Butanol + acid catalyst or isobutylene tert-Butyl ester protected acid

Experimental Findings and Yields

  • The initial keto-ester formation proceeds efficiently at low temperature with 75% yield.
  • Pyrazole ring formation using hydrazine hydrate is rapid and high yielding (80%).
  • The aromatic nucleophilic substitution step is highly efficient (96% yield).
  • Iodination reactions using N-iodosuccinimide are selective and proceed under mild conditions.
  • tert-Butyl ester protection is a standard procedure with high yields and stability.

Notes on Reaction Conditions and Solvents

  • Step 1 : THF, diethyl ether, or methyl tert-butyl ether can be used as solvents; reaction temperature starts at -78 °C then warmed to room temperature.
  • Step 2 : Acetic acid is preferred solvent; temperature around 80-120 °C.
  • Step 3 : DMSO, acetonitrile, DMF, or NMP are suitable solvents; typical temperature 80-120 °C.
  • Iodination : Mild conditions with NIS in acetonitrile or dichloromethane.
  • Esterification : Acidic conditions with tert-butanol or isobutylene.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temp (°C) Time Yield (%) Notes
1 LiHMDS, diethyl oxalate THF -78 to 25 13 h 75 Low temp to room temp
2 Hydrazine hydrate Acetic acid 80 1 h 80 Cyclization step
3 o-Fluorobenzonitrile, K2CO3 DMSO 100 12 h 96 Aromatic nucleophilic substitution
4 N-Iodosuccinimide (NIS) Acetonitrile/DCM 0-25 Few hours High Selective iodination
5 tert-Butanol + acid catalyst or isobutylene tert-Butanol or isobutylene Ambient Hours High Esterification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester?

  • Methodology : A common approach involves multi-step reactions starting with precursor pyrazole or pyridine derivatives. For example, iodination can be achieved using trimethylsilyl azide and trifluoroacetic acid under controlled heating (50°C) in methylene chloride, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Key steps include:

  • Reagent addition : Sequential addition of azido(trimethyl)silane and trifluoroacetic acid at 0°C.
  • Monitoring : Track reaction progress via TLC (Rf ~0.60 in cyclohexane/ethyl acetate 2:1).
  • Purification : Dry loading with Celite and column chromatography (silica gel, 0–30% ethyl acetate).
    • Safety : Use respiratory protection, gloves, and eye/face shields due to hazardous reagents .

Q. How is the compound characterized structurally?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., tert-butyl singlet at δ 1.37 ppm, aromatic protons at δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (δ ~162 ppm) and iodinated pyrazole carbons .
  • Mass Spectrometry : HRMS (EI) calculates exact mass (e.g., [M]+ for C₁₃H₁₃N₅O₂: 271.1064; observed: 271.1065) .
  • IR Spectroscopy : Peaks at ~2143 cm⁻¹ (azide stretch) and ~1704 cm⁻¹ (ester C=O) confirm functional groups .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Respiratory protection (NIOSH-approved masks), nitrile gloves, and chemical goggles .
  • Emergency Measures : Ensure availability of eye wash stations and washing facilities. Dispose of waste via licensed services to avoid environmental contamination .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Tert-butyl esters are typically hydrophobic. For analogous compounds, solubility in methylene chloride or THF is preferred for reactions, while aqueous solubility is negligible (<3.5E-5 g/L in water) .
  • Stability : Store under inert atmosphere at –20°C. Avoid prolonged exposure to light/moisture to prevent decomposition of the iodinated pyrazole core .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed?

  • Strategy : Use directing groups (e.g., tert-butyl esters) to control iodine placement. For example, trifluoroacetic acid promotes selective iodination at the pyrazole 3-position by activating the heterocycle .
  • Validation : Compare ¹H NMR shifts of iodinated vs. non-iodinated analogs (e.g., δ 7.84 ppm for pyrazole protons in iodinated derivatives) .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

  • Troubleshooting :

  • Impurity Check : Re-purify via preparative HPLC if MS shows unexpected adducts.
  • Deuterated Solvent Artifacts : Confirm peaks are not solvent-related (e.g., CDCl₃ residual protons at δ 7.27 ppm) .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, though this requires high-purity samples .

Q. What catalytic systems enable functionalization of the pyrazole core?

  • Case Study : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tert-butyl esters as directing groups. Optimize with XPhos ligands and cesium carbonate in tert-butanol at 100°C .
  • Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency; use bulkier ligands (e.g., SPhos) to improve yields .

Q. How does the tert-butyl ester influence reactivity in ring-opening reactions?

  • Mechanistic Insight : The electron-withdrawing tert-butyl group stabilizes intermediates during acid-mediated deprotection (e.g., HCl in dioxane). Monitor via IR for loss of ester C=O (~1704 cm⁻¹) and emergence of carboxylic acid O-H (~2500–3500 cm⁻¹) .

Q. What environmental impact assessments are relevant for this compound?

  • Ecotoxicology : Limited data are available, but tert-butyl esters are generally resistant to biodegradation. Conduct OECD 301F tests to evaluate persistence. Dispose via incineration (≥1000°C) to minimize soil/water contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 2
3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

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